(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1346686-78-9
VCID: VC15979337
InChI: InChI=1S/C12H13N3/c1-9-2-3-12(15-6-9)11-4-10(5-13)7-14-8-11/h2-4,6-8H,5,13H2,1H3
SMILES:
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine

CAS No.: 1346686-78-9

Cat. No.: VC15979337

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine - 1346686-78-9

Specification

CAS No. 1346686-78-9
Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name [5-(5-methylpyridin-2-yl)pyridin-3-yl]methanamine
Standard InChI InChI=1S/C12H13N3/c1-9-2-3-12(15-6-9)11-4-10(5-13)7-14-8-11/h2-4,6-8H,5,13H2,1H3
Standard InChI Key WGJILYUOEVJMAH-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=C1)C2=CN=CC(=C2)CN

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine (C₁₂H₁₃N₃, molecular weight: 199.25 g/mol ) consists of two pyridine rings connected at the 2- and 3'-positions, distinguishing it from the more common 2,2'-bipyridine scaffolds . The 5-methyl group on the first pyridine ring and the 5'-methanamine substituent on the second introduce steric and electronic variations that influence reactivity and coordination behavior.

Key Structural Features:

  • Connectivity: 2,3'-Bipyridine linkage, creating an asymmetric framework.

  • Substituents:

    • Methyl group at C5 of the first pyridine.

    • Methanamine (-CH₂NH₂) at C5' of the second pyridine.

  • Conformational Flexibility: Restricted rotation between pyridine rings due to steric hindrance, favoring a non-planar geometry .

Spectroscopic Data

While direct spectral data for this compound are scarce, analogous bipyridines provide benchmarks:

  • ¹H NMR: Aromatic protons in the pyridine rings typically resonate between δ 7.1–8.6 ppm, with deshielding effects observed for protons near electron-withdrawing groups . The methyl group (δ ~2.4 ppm) and methanamine protons (δ ~1.5–3.0 ppm for -CH₂- and δ ~1.8 ppm for -NH₂) are identifiable in related structures .

  • ¹³C NMR: Pyridine carbons appear between δ 120–150 ppm, with the methyl carbon at δ ~20–25 ppm and the methanamine carbon at δ ~40–45 ppm .

Synthesis and Functionalization

Retrosynthetic Analysis

The synthesis of 2,3'-bipyridines is less explored than their 2,2' counterparts, but modular strategies from 2,2'-bipyridine chemistry can be adapted:

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki, Stille) between halogenated pyridines and organometallic reagents .

  • Cyclization Approaches: Transition metal-mediated cyclizations of alkynes or alkenes with nitriles .

  • Post-Functionalization: Derivatization of preformed bipyridines via oxidation, reduction, or nucleophilic substitution .

Stepwise Synthesis

A plausible route to (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine involves:

  • Formation of the 2,3'-Bipyridine Core:

    • Stille Coupling: Reaction of 2-tributylstannylpyridine with 3-bromo-5-methylpyridine under Pd catalysis .

    • Product: 5-Methyl-2,3'-bipyridine.

  • Introduction of the Methanamine Group:

    • Oxidation: Conversion of a methyl group to a carbonyl using SeO₂ .

    • Reductive Amination: Treatment of the resulting ketone with NH₃ and NaBH₄ to yield the primary amine .

Example Procedure:

  • Step 1: 5-Methyl-2,3'-bipyridine (1.0 mmol) is oxidized with SeO₂ (2.0 equiv) in 1,4-dioxane under reflux for 24 h .

  • Step 2: The intermediate ketone is dissolved in MeOH, treated with NH₄OAc (3.0 equiv) and NaBH₄ (2.0 equiv), and stirred at 0°C for 1 h .

  • Yield: ~70–80% after purification by column chromatography .

Physicochemical Properties

Solubility and Stability

  • Solubility: Polar solvents (e.g., MeOH, DMF) due to the amine group; limited solubility in nonpolar media .

  • Stability: Sensitive to prolonged air exposure; storage under inert gas recommended .

Acid-Base Behavior

  • pKa Values:

    • Pyridine nitrogen: ~4.5–5.0 .

    • Methanamine group: ~9.5–10.0 .

  • Protonation Sites: The amine group protonates preferentially under acidic conditions, enhancing water solubility .

Coordination Chemistry and Applications

Ligand Design

The methanamine group enables chelation to metal centers, while the methyl group modulates steric bulk:

  • Common Metal Complexes:

    • Cu(I): Luminescent complexes for OLEDs .

    • Pd(II): Catalysts for cross-coupling reactions .

Example Complex:

  • [Cu((5-Me-2,3'-bpy-5'-CH₂NH₂)₂)]PF₆: Synthesized by reacting the ligand with [Cu(MeCN)₄]PF₆ in CH₂Cl₂. Exhibits strong blue emission (λₑₘ = 450 nm) .

Catalytic Applications

  • Tsuji-Trost Reactions: Palladacycles derived from this ligand show enhanced activity in allylic alkylation .

  • Photoredox Catalysis: Ru(II) complexes facilitate visible-light-driven C–H functionalization .

Future Directions

  • Exploration of Isomeric Effects: Comparative studies with 2,2' and 2,4' analogues to elucidate structure-activity relationships.

  • Bioconjugation: Functionalization for drug delivery systems leveraging the amine group .

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